3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c1-10-15(16(25-27-10)13-4-2-3-5-14(13)20)17(26)22-19-24-23-18(28-19)11-6-8-12(21)9-7-11/h2-9H,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLSVBCMWGATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
- Anticancer Activity : The 1,3,4-thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties based on the structural characteristics shared with other active derivatives.
-
Mechanisms of Action :
- Apoptosis Induction : Many thiadiazole compounds induce apoptosis through the intrinsic pathway by modulating the Bax/Bcl-2 ratio and activating caspases .
- Enzyme Inhibition : Compounds like those containing the thiadiazole ring often inhibit tyrosine kinases and lipoxygenases, contributing to their anticancer effects .
Table 1: Summary of Anticancer Activities of Similar Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 2.32 | Apoptosis induction |
| Compound 4i | HepG2 | 3.13 | Cell cycle arrest |
| Compound 5d | MDA-MB-231 | 6.12 | Tyrosine kinase inhibition |
| Compound 3 | A549 | 7.56 | Apoptosis induction |
Data compiled from various studies on thiadiazole derivatives demonstrating their anticancer properties .
Detailed Findings
- In Vitro Studies : Research indicates that compounds similar to the target compound display potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For instance, one study reported IC50 values as low as 2.32 µg/mL for MCF-7 cells, indicating strong cytotoxicity .
- Cell Cycle Analysis : The compound's analogs have been shown to significantly affect cell cycle progression. For example, compound 4e caused G0/G1 phase arrest in HepG2 cells while inducing G2/M phase arrest in MCF-7 cells . This suggests that these compounds may effectively halt cancer cell proliferation.
- Selectivity and Safety : Selectivity indices calculated for these compounds indicate that they exhibit lower toxicity towards normal cells compared to their effects on cancer cells, making them promising candidates for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocyclic cores, or biological activities. Below is a detailed analysis supported by
Structural Analogues with Modified Aromatic Substituents
Analogues with Alternative Heterocyclic Cores
- N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (C₁₁H₉F₂N₂O₂·½H₂O): Retains the oxazole-carboxamide backbone but lacks the thiadiazol ring. Exhibits plant growth-promoting effects at low concentrations .
Key Structure-Activity Relationships (SAR)
Halogen Effects : The 2-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and receptor binding, critical for membrane penetration in agrochemicals .
Heterocyclic Core : The 1,2-oxazole-1,3,4-thiadiazol fusion provides rigidity and π-stacking capacity, improving interaction with biological targets compared to single-heterocycle analogs .
Substituent Bulk : Bulky groups (e.g., ethyl-thiadiazol) reduce solubility but may increase specificity for certain enzymes .
Q & A
Q. What are the standard synthetic protocols for preparing 3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide?
Methodological Answer: A typical synthesis involves multi-step condensation reactions. For example:
- Step 1: React 4-fluoroaniline with 2-chlorophenyl isocyanide to form an intermediate carboximidoyl chloride (analogous to methods in ).
- Step 2: Condense the intermediate with a thiosemicarbazide derivative (e.g., N-phenylthiosemicarbazide) under reflux with POCl₃ as a catalyst (see for similar thiadiazole synthesis).
- Step 3: Adjust pH to precipitate the product, followed by recrystallization (e.g., DMSO/water mixture) .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure data collection on a diffractometer with graphite monochromators (e.g., Enraf–Nonius CAD-4) and apply absorption corrections (ψ-scan) for accuracy .
- NMR/IR Spectroscopy: Perform ¹H/¹³C-NMR in deuterated DMSO to confirm substituent positions and hydrogen bonding. FT-IR can validate functional groups (e.g., C=O at ~1680 cm⁻¹, thiadiazole C-S at ~680 cm⁻¹) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
Methodological Answer:
- Factor Screening: Use a fractional factorial design to test variables (e.g., temperature, POCl₃ stoichiometry, reflux time). For example, highlights flow chemistry for controlled reagent mixing and heat transfer.
- Response Surface Methodology (RSM): Apply Central Composite Design to model interactions between factors and identify optimal conditions. Validate via HPLC purity checks .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For antimicrobial studies, use MIC assays against Gram-positive/negative strains; for anticancer tests, employ MTT assays on specific cancer cell lines .
- Statistical Analysis: Perform ANOVA to compare datasets. If discrepancies persist, investigate metabolite stability (e.g., HPLC-MS to detect degradation products) .
Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding affinity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potential maps. Compare with crystallographic data (e.g., bond lengths/angles) to validate accuracy .
- Molecular Docking: Employ AutoDock Vina to simulate interactions with target proteins (e.g., EGFR for anticancer studies). Parameterize force fields using partial charges derived from PubChem data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
